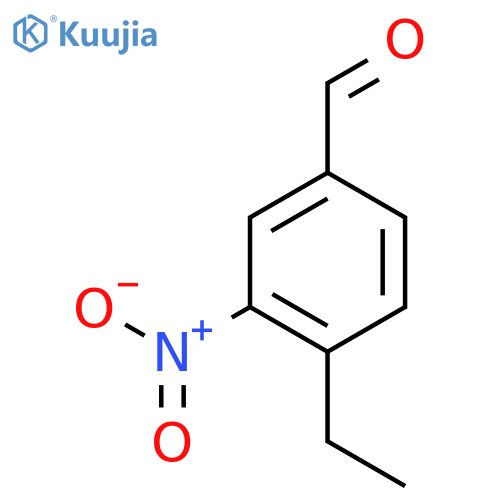

Cas no 4748-80-5 (4-ethyl-3-nitrobenzaldehyde)

4-ethyl-3-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,4-ethyl-3-nitro-

- 4-Ethyl-3-nitrobenzaldehyde

- 3-nitro-4-ethylbenzaldehyde

- 4-Aethyl-3-nitro-benzaldehyd

- 4-ethyl-3-nitro-benzaldehyde

- 634085_ALDRICH

- AC1M10SB

- CTK4J0033

- T0516-6654

- EN300-05396

- 4-Ethyl-3-nitrobenzaldehyde, 97%

- FT-0722578

- 4-ETHYL-3-NITROBENZALDEHYDE 97

- 4748-80-5

- PQNRTCSIGGYXNB-UHFFFAOYSA-N

- CS-0219948

- Z56912635

- AKOS001360330

- SCHEMBL2924523

- DTXSID50366168

- G68847

- MFCD03982635

- DB-070816

- 4-ethyl-3-nitrobenzaldehyde

-

- MDL: MFCD03982635

- インチ: InChI=1S/C9H9NO3/c1-2-8-4-3-7(6-11)5-9(8)10(12)13/h3-6H,2H2,1H3

- InChIKey: PQNRTCSIGGYXNB-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(C=O)=CC=1[N+]([O-])=O)C

計算された属性

- せいみつぶんしりょう: 179.05827

- どういたいしつりょう: 179.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9Ų

- ひょうめんでんか: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.212 g/mL at 25 °C(lit.)

- ふってん: 96-98 °C/0.05 mmHg(lit.)

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.560(lit.)

- PSA: 60.21

- ようかいせい: 未確定

- じょうきあつ: 0.0±0.6 mmHg at 25°C

4-ethyl-3-nitrobenzaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H317-H319-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38-43

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:R36/37/38

4-ethyl-3-nitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-05396-10.0g |

4-ethyl-3-nitrobenzaldehyde |

4748-80-5 | 97% | 10.0g |

$361.0 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 634085-1G |

4-ethyl-3-nitrobenzaldehyde |

4748-80-5 | 97% | 1G |

¥322.58 | 2022-02-24 | |

| Enamine | EN300-05396-0.1g |

4-ethyl-3-nitrobenzaldehyde |

4748-80-5 | 95% | 0.1g |

$29.0 | 2023-10-28 | |

| Enamine | EN300-05396-5.0g |

4-ethyl-3-nitrobenzaldehyde |

4748-80-5 | 97% | 5.0g |

$206.0 | 2023-07-10 | |

| Enamine | EN300-05396-10g |

4-ethyl-3-nitrobenzaldehyde |

4748-80-5 | 95% | 10g |

$361.0 | 2023-10-28 | |

| A2B Chem LLC | AG29425-100mg |

4-Ethyl-3-nitrobenzaldehyde |

4748-80-5 | 95% | 100mg |

$66.00 | 2023-12-30 | |

| A2B Chem LLC | AG29425-50mg |

4-Ethyl-3-nitrobenzaldehyde |

4748-80-5 | 95% | 50mg |

$58.00 | 2023-12-30 | |

| Enamine | EN300-05396-5g |

4-ethyl-3-nitrobenzaldehyde |

4748-80-5 | 95% | 5g |

$206.0 | 2023-10-28 | |

| 1PlusChem | 1P00DIA9-1g |

4-ETHYL-3-NITROBENZALDEHYDE 97 |

4748-80-5 | 97% | 1g |

$81.00 | 2025-02-26 | |

| abcr | AB601556-250mg |

4-Ethyl-3-nitrobenzaldehyde; . |

4748-80-5 | 250mg |

€87.80 | 2024-07-19 |

4-ethyl-3-nitrobenzaldehyde 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

4-ethyl-3-nitrobenzaldehydeに関する追加情報

Recent Advances in the Application of 4-Ethyl-3-nitrobenzaldehyde (CAS: 4748-80-5) in Chemical Biology and Pharmaceutical Research

4-Ethyl-3-nitrobenzaldehyde (CAS: 4748-80-5) is a nitroaromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and inflammatory disorders. The unique chemical properties of 4-ethyl-3-nitrobenzaldehyde, such as its reactivity and ability to undergo diverse transformations, make it a valuable building block in organic synthesis.

One of the most notable advancements in the application of 4-ethyl-3-nitrobenzaldehyde is its role in the synthesis of Schiff base derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Schiff bases derived from this compound exhibit potent antimicrobial activity against multidrug-resistant bacterial strains. The researchers synthesized a series of derivatives and evaluated their efficacy, revealing that certain modifications to the nitro and ethyl groups significantly enhanced antibacterial properties. These findings highlight the potential of 4-ethyl-3-nitrobenzaldehyde as a scaffold for developing new antibiotics in an era of increasing antimicrobial resistance.

In addition to its antimicrobial applications, 4-ethyl-3-nitrobenzaldehyde has shown promise in cancer research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel quinoline derivatives using this compound as a key intermediate. The resulting molecules exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer, while showing minimal toxicity to normal cells. Mechanistic studies suggested that these derivatives induce apoptosis through the mitochondrial pathway, offering a potential avenue for targeted cancer therapy. The study underscores the importance of 4-ethyl-3-nitrobenzaldehyde in the design of anticancer agents with improved specificity and reduced side effects.

Beyond its direct therapeutic applications, 4-ethyl-3-nitrobenzaldehyde has also been employed in the development of fluorescent probes for biological imaging. A 2024 study in Analytical Chemistry described the synthesis of a nitrobenzaldehyde-based probe capable of detecting reactive oxygen species (ROS) in live cells. The probe demonstrated high sensitivity and selectivity, enabling real-time monitoring of oxidative stress in cellular models of neurodegenerative diseases. This innovation opens new possibilities for studying ROS-related pathologies and evaluating the efficacy of antioxidant therapies.

Despite these promising developments, challenges remain in optimizing the pharmacological properties of 4-ethyl-3-nitrobenzaldehyde-derived compounds. Issues such as solubility, metabolic stability, and bioavailability need to be addressed through further structural modifications and formulation strategies. Ongoing research aims to overcome these limitations by exploring novel synthetic routes and delivery systems, as evidenced by recent patents filed in 2024 that describe improved methods for producing and formulating nitrobenzaldehyde-based therapeutics.

In conclusion, 4-ethyl-3-nitrobenzaldehyde (CAS: 4748-80-5) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse applications span antimicrobial development, anticancer drug discovery, and diagnostic tool design, reflecting its versatility as a chemical building block. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs and advancing precision medicine approaches. Future studies should focus on translating these laboratory findings into clinically viable therapies while addressing the challenges associated with drug development.

4748-80-5 (4-ethyl-3-nitrobenzaldehyde) 関連製品

- 577-59-3(2'-Nitroacetophenone)

- 69976-70-1(1-\u200b(5-\u200bMethyl-\u200b2-\u200bnitrophenyl)\u200bethanone)

- 31680-07-6(4-Methyl-3-nitrobenzaldehyde)

- 5333-27-7(1-(4-Methyl-3-nitrophenyl)ethanone)

- 2227866-45-5((1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol)

- 1225536-01-5(3-(2,6-dimethoxyphenyl)-3-hydroxypropanoic acid)

- 1279210-14-8(Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate)

- 157405-32-8(8-METHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-ONE)

- 2001976-19-6(Propanal, 2-[[(3,5-dimethylphenyl)methyl]thio]-)

- 2921870-77-9(1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol)